molecular formula C13H20N2O B14898960 N-(sec-butyl)-4-(dimethylamino)benzamide

N-(sec-butyl)-4-(dimethylamino)benzamide

Cat. No.: B14898960
M. Wt: 220.31 g/mol
InChI Key: NTRYENNTPSJJFH-UHFFFAOYSA-N
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Description

N-(sec-butyl)-4-(dimethylamino)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a secondary butyl group and a dimethylamino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-4-(dimethylamino)benzamide typically involves the reaction of 4-(dimethylamino)benzoic acid with sec-butylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-4-(dimethylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N-(sec-butyl)-4-(dimethylamino)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-4-(dimethylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(tert-butyl)-4-(dimethylamino)benzamide: Similar structure but with a tertiary butyl group.

    N-(sec-butyl)-4-(methylamino)benzamide: Similar structure but with a methylamino group instead of a dimethylamino group.

    N-(sec-butyl)-4-(dimethylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide group.

Uniqueness

N-(sec-butyl)-4-(dimethylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

N-butan-2-yl-4-(dimethylamino)benzamide

InChI

InChI=1S/C13H20N2O/c1-5-10(2)14-13(16)11-6-8-12(9-7-11)15(3)4/h6-10H,5H2,1-4H3,(H,14,16)

InChI Key

NTRYENNTPSJJFH-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC=C(C=C1)N(C)C

Origin of Product

United States

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